molecular formula C11H7NO3 B010353 1-Nitro-2-naphthaldehyde CAS No. 101327-84-8

1-Nitro-2-naphthaldehyde

Cat. No. B010353
M. Wt: 201.18 g/mol
InChI Key: XQIMHJNMEFIADP-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Nitro-2-naphthaldehyde can be synthesized through various methods, including the nitration of naphthalene derivatives. A novel synthesis pathway includes the reaction of 2-hydroxy-1-naphthaldehyde oxime undergoing oxidative cyclisation to form naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems, indicating the compound's versatility in forming complex heterocyclic structures (Paraskevi Supsana, P. Tsoungas, G. Varvounis, 2000).

Molecular Structure Analysis

The molecular structure of 1-Nitro-2-naphthaldehyde and its derivatives has been extensively studied to understand its reactivity and interaction patterns. Studies on nitroaniline derivatives of 2-oxo-1-naphthylideneamines have revealed insights into tautomeric equilibria influenced by nitro group introduction, highlighting the compound's structural versatility and its implications for molecular self-assembly and stabilization of various tautomers in solution and solid state (Z. Popović et al., 2004).

Chemical Reactions and Properties

1-Nitro-2-naphthaldehyde participates in numerous chemical reactions, forming a variety of heterocyclic compounds. For example, reactions with α-functionalized ketones yield 2-substituted naphtho[1,2-d][1,3]oxazoles, showcasing its reactivity towards synthesizing complex organic frameworks (N. Aljaar et al., 2013).

Physical Properties Analysis

The physical properties of 1-Nitro-2-naphthaldehyde, such as melting point, boiling point, and solubility, are crucial for its application in synthesis and material development. Research has focused on its photorearrangement mechanisms for applications in optical storage, demonstrating the compound's significant role in material science and photophysics (A. Dvornikov et al., 1998).

Scientific Research Applications

  • Fluorescent Chemosensors : 2-Hydroxy-1-naphthaldehyde, a related compound, is used as a building block for developing fluorescent chemosensors for cations, anions, and toxic species, with potential applications in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).

  • Optical Storage Devices : 1-Nitro-2-naphthaldehyde's photorearrangement to nitroso acid is utilized in two-photon three-dimensional optical storage devices (Dvornikov et al., 1998).

  • Detection of Metal Ions : A new reagent derived from it, 2-hydroxy-3-nitrosonaphthalene-1-carbaldehyde, effectively determines metal ions, especially cobalt(II), in wastewater (Nurmukhammadov et al., 2014).

  • Pharmaceutical Applications : Novel cycloadducts like (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one have potential pharmaceutical applications (Kariuki et al., 2022).

  • Asymmetric Catalysis : L-prolinamides and (S)-1,1′-Bi-2-naphthol are used as organocatalysts in asymmetric Michael addition of aldehydes to nitroalkenes, yielding high yields and enantiomeric excesses (Naziroğlu et al., 2012).

  • Coordination Chemistry : The coordination behavior of 2-hydroxy-1-naphthaldehyde-N(4)-phenylthiosemicarbazone varies with geometry, affecting the formation of metal complexes (Prabhakaran et al., 2011).

  • Laser Flash Photolysis : Laser excitation of 3-nitro-7a,15-methanonaphtho[1',2':6,7][1,3]oxazepino[3,2-a]indole derivatives produces short-lived photogenerated species absorbing in the visible spectrum (Ragaitė et al., 2014).

  • Environmental Monitoring : An amine-functionalized conjugate material derived from it effectively detects and adsorbs ultra-trace levels of nitrite in wastewater, with high reusability (Awual et al., 2019).

  • Green Chemistry : Efficient and environmentally benign methods synthesize biologically active derivatives using 1-Nitro-2-naphthaldehyde and related compounds (Reddy et al., 2016).

properties

IUPAC Name

1-nitronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIMHJNMEFIADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404435
Record name 1-Nitro-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-2-naphthaldehyde

CAS RN

101327-84-8
Record name 1-Nitro-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
AS Dvornikov, CM Taylor, YC Liang… - Journal of Photochemistry …, 1998 - Elsevier
… mechanism are still not completely understood, and its importance as a computer memory material, we have studied the photoinduced reaction mechanism of 1-nitro-2-naphthaldehyde (…
Number of citations: 26 www.sciencedirect.com
JA Oh, HS Shin, HH Lim - Journal of AOAC International, 2022 - academic.oup.com
… This method is based on the derivatization of alkylhydrazines with 1-nitro-2-naphthaldehyde (NNA) in water. A derivatization reagent dosage of 0.5 mg NNA, a pH of 2, and a reaction …
Number of citations: 5 academic.oup.com
W Hernández, J Paz, F Carrasco, A Vaisberg… - Bioinorganic …, 2013 - hindawi.com
… ), potassium tetrachloropalladate, acetone, 4-phenyl-thiosemicarbazide, o-chloro-benzaldehyde, m-hydroxy-benzaldehyde, naphthaldehyde, and 1-nitro-2naphthaldehyde were …
Number of citations: 34 www.hindawi.com
D NARTOP, H ÖĞÜTCÜ - Sinop Üniversitesi Fen Bilimleri Dergisi, 2020 - dergipark.org.tr
… (L1a) (or L1b or L1c) were prepared by adding 50 mmol of 2-aminophenol (or 2-amino-4chlorophenol or 2-amino-4-methylphenol) to a stirred solution of 1-nitro-2naphthaldehyde (50 …
Number of citations: 2 dergipark.org.tr
WR Hernández Gorritti, J Paz Castillo Berríos… - 2013 - repositorio.ulima.edu.pe
… ), potassium tetrachloropalladate, acetone, 4-phenyl-thiosemicarbazide, o-chloro-benzaldehyde, m-hydroxy-benzaldehyde, naphthaldehyde, and 1-nitro-2naphthaldehyde were …
Number of citations: 2 repositorio.ulima.edu.pe
W Hernández, J Paz, F Carrasco, A Vaisberg… - 2013 - academia.edu
… ), potassium tetrachloropalladate, acetone, -phenyl-thiosemicarbazide, o-chloro-benzaldehyde, m-hydroxy-benzaldehyde, naphthaldehyde, and 1-nitro-2naphthaldehyde were …
Number of citations: 2 www.academia.edu
F Bley, K Schaper, H Goerner - Photochemistry and …, 2008 - Wiley Online Library
… It is worth mentioning that for the photoconversion of 1-nitro-2-naphthaldehyde into the nitrosonaphthoic acid it has been reported that UV–Vis spectroscopy does not reveal any …
Number of citations: 57 onlinelibrary.wiley.com
HW Mbatia, DP Kennedy… - Photochemistry and …, 2012 - Wiley Online Library
… ArgenCast-4 (7) was synthesized in an analogous manner using 1-nitro-2-naphthaldehyde. The yield of ArgenCast-2 was 58% and ArgenCast-3 was prepared in 72% yield (Scheme 2)…
Number of citations: 7 onlinelibrary.wiley.com
H Görner - Photochemical & Photobiological Sciences, 2005 - Springer
… This is in contrast to the case of 1-nitro2-naphthaldehyde, where involvement of the triplet state in addition to another (singlet) pathway to the aci-nitro form has been concluded.The …
Number of citations: 30 link.springer.com
RS Abdullah - Russian Journal of Physical Chemistry A, 2023 - Springer
The quality of naphthalene derivatives in use is assessed by their phase transition thermodynamic properties. The naphthalene derivatives’ sublimation/vaporization enthalpy was …
Number of citations: 1 link.springer.com

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